N-(3-bromophenyl)-2-fluorobenzamide

Description

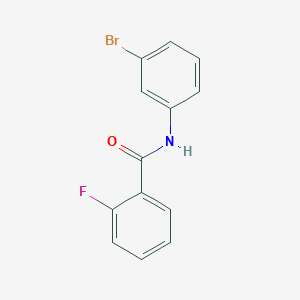

N-(3-Bromophenyl)-2-fluorobenzamide is a halogen-substituted benzamide derivative featuring a bromine atom at the meta position of the aniline ring and a fluorine atom at the ortho position of the benzoyl group.

Properties

Molecular Formula |

C13H9BrFNO |

|---|---|

Molecular Weight |

294.12 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C13H9BrFNO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |

InChI Key |

XHKIALCPRADHBL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Crystal Structure and Packing

The position and type of halogen substituents significantly influence molecular conformation and crystal packing. For example:

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23): This tri-fluorinated analog crystallizes in the monoclinic space group Pn (No. 7) with a 1D amide-amide hydrogen-bonded chain along the a-axis. The aromatic rings are nearly coplanar, with amide planes twisted ~23° relative to the rings .

- 2-Chloro-N-(2,3-dichlorophenyl)benzamide (JOFHAO): A chloro analog crystallizes in space group Pc (No. 7) with Z' = 2, displaying two distinct conformations due to rotational flexibility of the ortho-chloro substituent. This contrasts with Fo23’s single conformation, highlighting bromine/chlorine’s larger van der Waals radii compared to fluorine .

Key Structural Differences :

| Property | Fo23 (C₁₃H₈F₃NO) | JOFHAO (C₁₃H₉Cl₂NO) | Hypothetical Br Analog (C₁₃H₁₀BrFNO) |

|---|---|---|---|

| Halogen Substituents | 3 F atoms | 2 Cl atoms | 1 Br, 1 F atoms |

| Space Group | Pn | Pc | Likely Pc or P2₁/c (predicted) |

| Hydrogen Bonding | 1D amide-amide chains | Disordered Cl interactions | Potential Br···O/N interactions |

| Melting Point (°C) | 100–102 | Not reported | Expected higher due to Br’s mass |

Hydrogen Bonding and Non-Covalent Interactions

Fluorinated benzamides exhibit robust hydrogen-bonding networks and C–F···C ring-stacking interactions. For example:

- Fo23 : Features N–H···O and C–H···F hydrogen bonds, forming an aR₂²(12) synthon. The C–F···C stacking distance is 3.151 Å .

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24or) : Displays similar hydrogen bonding but with altered fluorine positions, leading to differences in synthon geometry and packing efficiency .

Bromine’s Impact : Bromine’s lower electronegativity (compared to fluorine) reduces its ability to participate in hydrogen bonding. However, its larger atomic radius may facilitate halogen bonding (Br···O/N) or π-stacking interactions, which could dominate over traditional hydrogen bonds in brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.